Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate
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Overview
Description
Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate is a complex heterocyclic compound that belongs to the class of benzimidazoloquinazolines. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzimidazole fused with a quinazoline ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method includes the reaction of 2-aminobenzimidazole with ethyl glyoxylate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Functionalized benzimidazoloquinazolines with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets may include DNA gyrase, topoisomerase, and other critical enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate can be compared with other similar compounds such as:
Pyrimido[1,2-a]benzimidazoles: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Imidazoles: Known for their wide range of applications in pharmaceuticals and agrochemicals.
Benzimidazolones: These compounds share a similar benzimidazole core and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of benzimidazole and quinazoline rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-2-24-16(22)11-20-14-9-5-3-7-12(14)17-19-13-8-4-6-10-15(13)21(17)18(20)23/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNRLHJFGUHYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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